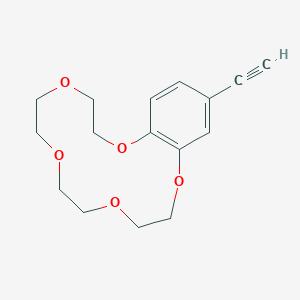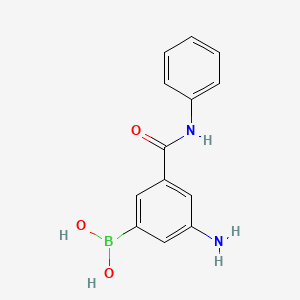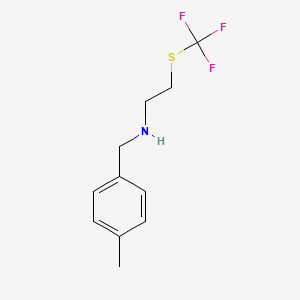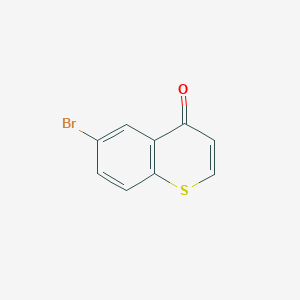
4-Ethynylbenzo-15-crown-5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethynylbenzo-15-crown-5 is a derivative of benzo-15-crown-5, a type of crown ether. Crown ethers are cyclic chemical compounds that consist of a ring containing several ether groups. They are known for their ability to form stable complexes with various cations, which makes them useful in a variety of chemical applications. The ethynyl group attached to the benzene ring in this compound introduces additional reactivity and potential for further functionalization.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethynylbenzo-15-crown-5 typically involves the reaction of 4-iodobenzo-15-crown-5 ether with ethynylarenes or the reaction of this compound ether with haloarenes. These reactions are carried out in the presence of catalytic amounts of palladium(II) complex salts, copper(I) iodide, and triethylamine. The yields of these reactions range from 55% to 80% .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
4-Ethynylbenzo-15-crown-5 can undergo various types of chemical reactions, including:
Substitution Reactions: The ethynyl group can participate in substitution reactions with haloarenes.
Complexation Reactions: The crown ether moiety can form complexes with various cations, including mono-cations (Li+, Na+, K+) and di-cations (Mg2+, Ca2+).
Common Reagents and Conditions
Palladium(II) Complex Salts: Used as a catalyst in cross-coupling reactions.
Copper(I) Iodide: Acts as a co-catalyst.
Triethylamine: Serves as a base in the reaction.
Major Products
The major products of these reactions are typically arylethynylbenzo-15-crown-5 ethers, which can be further functionalized for various applications .
Aplicaciones Científicas De Investigación
4-Ethynylbenzo-15-crown-5 has several scientific research applications, including:
Nonlinear Optical Materials: The compound is used in the development of nonlinear optical materials due to its ability to form complexes with cations, which can alter its optical properties.
Liquid Crystals: It is used in the synthesis of liquid crystals, which have applications in display technologies.
Luminescent Materials: The compound’s ability to form complexes with metals makes it useful in the development of luminescent materials.
Supramolecular Chemistry: Its crown ether moiety allows it to participate in the formation of supramolecular structures, which have various applications in chemistry and materials science.
Mecanismo De Acción
The mechanism by which 4-Ethynylbenzo-15-crown-5 exerts its effects is primarily through its ability to form stable complexes with cations. The crown ether moiety provides a cavity that can encapsulate cations, stabilizing them through electrostatic interactions. This complexation can alter the physical and chemical properties of the compound, making it useful in various applications .
Comparación Con Compuestos Similares
Similar Compounds
Benzo-15-crown-5: The parent compound without the ethynyl group.
4-Iodobenzo-15-crown-5: A precursor in the synthesis of 4-Ethynylbenzo-15-crown-5.
4-(Arylethynyl)benzo-15-crown-5: A product of further functionalization of this compound.
Uniqueness
This compound is unique due to the presence of the ethynyl group, which introduces additional reactivity and potential for further functionalization. This makes it more versatile compared to its parent compound, benzo-15-crown-5, and other similar crown ethers .
Propiedades
Fórmula molecular |
C16H20O5 |
|---|---|
Peso molecular |
292.33 g/mol |
Nombre IUPAC |
17-ethynyl-2,5,8,11,14-pentaoxabicyclo[13.4.0]nonadeca-1(15),16,18-triene |
InChI |
InChI=1S/C16H20O5/c1-2-14-3-4-15-16(13-14)21-12-10-19-8-6-17-5-7-18-9-11-20-15/h1,3-4,13H,5-12H2 |
Clave InChI |
ATOWSSXTGDOERW-UHFFFAOYSA-N |
SMILES canónico |
C#CC1=CC2=C(C=C1)OCCOCCOCCOCCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 3-oxobicyclo[2.2.2]octane-2-carboxylate](/img/structure/B11761255.png)


![4-(6-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine](/img/structure/B11761272.png)



![2-[(1-Ethylpropoxy)methyl]oxirane](/img/structure/B11761310.png)

![(4S,5R,6R)-5-chloro-2,10-dioxatricyclo[5.3.1.04,11]undecane-4,6-diol](/img/structure/B11761322.png)




